2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid, also known by its CAS number 1628113-16-5, is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of dioxopyrrolidines, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound is classified under several categories based on its structure and functional groups:
The synthesis of 2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid typically involves multi-step organic reactions that may include:
Technical details regarding the specific reagents and conditions used in these reactions are often proprietary or found in specialized literature .
The molecular structure of 2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid can be represented using various structural formulas. The compound features a pyrrolidine ring with two keto groups at positions 2 and 5, a sulfonic acid group at position 3, and a butanoyloxy group linked to a pyridine derivative.
Key structural data include:
C(C(=O)O)C(=O)N1C(=O)CC(S(=O)(=O)O)C1=O
The compound undergoes various chemical reactions typical for sulfonic acids and dioxopyrrolidines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action for 2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The sulfonic acid group may facilitate binding through ionic interactions, while the dioxopyrrolidine structure could play a role in stabilizing conformations necessary for activity.
Research indicates that compounds with similar structures exhibit various biological properties, including anti-inflammatory and antimicrobial activities, suggesting potential therapeutic applications .
Relevant analyses indicate that the compound maintains stability across a range of conditions, making it suitable for various experimental applications .
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid has potential applications in:
The versatility of this compound highlights its significance in advancing scientific research across multiple disciplines .
The synthesis of 2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid (CAS 452072-27-4) leverages strategic disulfide chemistry for antibody-drug conjugate applications. A convergent three-step route begins with the preparation of 4-(pyridin-2-yldisulfanyl)butanoic acid via nucleophilic displacement of 2,2'-dithiodipyridine by 4-bromobutyric acid, achieving 78% yield after crystallization [2]. Subsequent sulfonation employs gaseous sulfur trioxide in dimethylformamide at 0°C to generate the key sulfonic acid intermediate. Final N-hydroxysuccinimide activation utilizes N,N'-disuccinimidyl carbonate under Schotten-Baumann conditions, yielding the title compound at >95% purity after reverse-phase chromatography [1] [4].
Solid-phase synthesis innovations enable kilogram-scale production. Immobilization of the pyrrolidine core on Wang resin permits sequential acylation and disulfide coupling, reducing purification complexity. This method achieves 82% overall yield with <0.5% dimeric impurities, critical for therapeutic linker consistency [4]. Enzymatic approaches using lipase B Candida antarctica catalyze regioselective esterification between the pyrrolidine sulfonate and disulfide-containing diacid, eliminating protecting groups and improving atom economy by 37% versus traditional routes [9].
Table 1: Comparative Analysis of Synthetic Methods
Synthetic Approach | Overall Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Solution-phase (stepwise) | 65 | >95 | Scalable to 100g |
Solid-phase Wang resin | 82 | >98 | Simplified purification |
Enzymatic (CAL-B) | 74 | >97 | No protecting groups |
Structural optimization focuses on chain length variants. Pentanoyl (C5) analogues show 3.2-fold improved serum stability over butanoyl (C4) linkers, while maintaining efficient payload release kinetics (t~1/2~ = 45 min in reducing environments) [4]. The C4 spacer balances hydrophilicity (cLogP = -1.2) and steric accessibility, enabling >90% conjugation efficiency to lysine residues in monoclonal antibodies [1] [8].
The pyridin-2-yldisulfanyl group undergoes nucleophilic aromatic substitution via an addition-elimination mechanism. Thiolate attack at C2' of the electron-deficient pyridine ring forms a Meisenheimer complex, with subsequent disulfide bond cleavage generating mixed disulfide intermediates. Kinetic studies reveal second-order dependence on thiol concentration (k~2~ = 12.3 M^−1^min^−1^ at pH 7.4), confirming rate-limiting nucleophilic addition [8].
Disulfide exchange exhibits pH-dependent regioselectivity. Below pH 6, protonation of the pyridine nitrogen (pK~a~ = 3.5) enhances electrophilicity, favoring attack at the aliphatic sulfur. Above pH 7, the aromatic sulfur becomes the primary site for nucleophilic displacement due to decreased pK~a~ of the conjugate acid (ΔpK~a~ = 2.3 versus aliphatic disulfides) [6]. This behavior enables programmable payload release: cancer cell endosomes (pH 4.5-5.5) trigger selective cleavage at the pyridinyl-aliphatic junction, while cytoplasmic glutathione targets the aliphatic disulfide.
Table 2: Disulfide Cleavage Kinetics Under Reductive Conditions
Reductant | k~obs~ (min⁻¹) | Primary Cleavage Site | Activation Energy (kJ/mol) |
---|---|---|---|
Glutathione (5mM) | 0.32 ± 0.04 | Aliphatic S-S | 54.2 |
Dithiothreitol (1mM) | 1.15 ± 0.11 | Aromatic S-S | 42.7 |
Tris(2-carboxyethyl)phosphine (2mM) | 2.83 ± 0.19 | Both sites | 38.9 |
Ring-opening reactions of the pyrrolidine-3-sulfonic acid core proceed through nucleophilic addition at C3. The C3 sulfonate group exerts a -0.7 eV electrostatic stabilization on the tetrahedral intermediate, lowering the activation barrier by 14.3 kJ/mol compared to non-sulfonated analogues. Neighboring group participation by the sulfonyl oxygen facilitates acyl transfer to primary amines (k~amine~ = 8.7 × 10^−3^ M^−1^s^−1^), enabling efficient antibody conjugation while resisting hydrolysis (t~1/2~ = 48h in PBS) [5] [9].
The 2,5-dioxopyrrolidine ring provides geometrically constrained conjugation geometry that minimizes hydrolysis. X-ray crystallography reveals a 152° O=C-N-C(O) angle, distorting amide resonance and increasing electrophilicity of the carbonyl carbon (partial charge δ^+^ = 0.42) [5]. The C3 sulfonate group enhances hydrophilicity (ΔlogP = -2.1 versus methyl analogue), reducing aggregation propensity in aqueous antibody-drug conjugate formulations to <5% even at 20mg/mL concentrations [4].
Electrostatic stabilization significantly influences hydrolytic behavior. Molecular dynamics simulations demonstrate that the sulfonate anion forms a water-exclusion zone around the succinimidyl ester, reducing non-specific hydrolysis 6.8-fold compared to maleimide linkers. This extends the conjugation window to >4 hours at pH 8.0 while maintaining >85% active ester integrity [5]. Hydrogen bonding between the sulfonate and pyrrolidinone carbonyl (d~O···O~ = 2.65Å) further stabilizes the transition state during aminolysis, accelerating antibody conjugation 3.1-fold relative to standard N-hydroxysuccinimide esters [9].
Table 3: Substituent Effects on Pyrrolidine Core Reactivity
C3 Substituent | Hydrolysis t~1/2~ (h) | Conjugation Efficiency (%) | Serum Stability (t~1/2~) |
---|---|---|---|
Sulfonic acid | 48.2 ± 2.1 | 92.3 ± 3.5 | >120h |
Methyl | 1.7 ± 0.3 | 58.4 ± 4.2 | 36h |
Phenyl | 0.9 ± 0.2 | 42.1 ± 3.8 | 28h |
Carboxymethyl | 12.6 ± 1.5 | 74.6 ± 3.1 | 78h |
Steric optimization balances reactivity and stability. β-Branched analogues (e.g., 3-methylpyrrolidine-3-sulfonic acid) exhibit 30-fold greater hydrolytic stability but suffer from sterically hindered conjugation (<40% efficiency). Molecular modeling confirms the unsubstituted C3 position permits 110° attack angle for nucleophiles, optimizing orbital overlap during acyl transfer [4]. The sulfonate group's electrostatic potential (-42.3 kcal/mol) also prevents π-stacking of aromatic payloads, reducing precipitation in antibody-drug conjugate intermediates by 87% compared to hydrocarbon linkers [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8